molecular formula C24H37N3O2 B6056113 ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate

ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate

Cat. No. B6056113
M. Wt: 399.6 g/mol
InChI Key: NDFCMPMIRJZCMB-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate involves the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) production. PGE2 is a major mediator of inflammation and pain, and its reduction leads to the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate has also been shown to have antioxidant properties. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and decrease the levels of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic drugs. However, its limited solubility in water may pose a challenge in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate. One direction could be to further investigate its antioxidant properties and potential applications in treating oxidative stress-related disorders. Another direction could be to explore its potential as a therapeutic agent for inflammatory bowel disease (IBD) and other gastrointestinal disorders. Additionally, the development of more water-soluble derivatives of this compound could expand its potential applications in medical research.

Synthesis Methods

The synthesis of ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate involves the reaction of 1-piperidinecarboxylic acid with 7-(3-methylbenzyl)-2-oxo-2,7-diazaspiro[4.5]decane-1-carbonyl chloride in the presence of triethylamine and ethyl alcohol. The resulting compound is then purified through column chromatography.

Scientific Research Applications

Ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate has been studied for its potential applications in medical research. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O2/c1-3-29-23(28)26-13-8-22(9-14-26)27-15-11-24(19-27)10-5-12-25(18-24)17-21-7-4-6-20(2)16-21/h4,6-7,16,22H,3,5,8-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFCMPMIRJZCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCC3(C2)CCCN(C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate

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